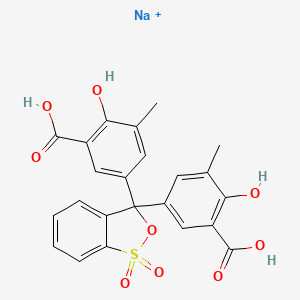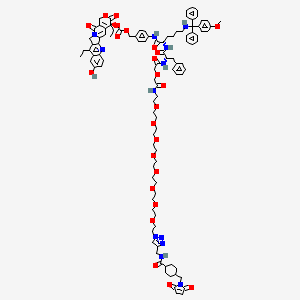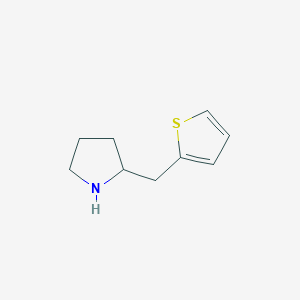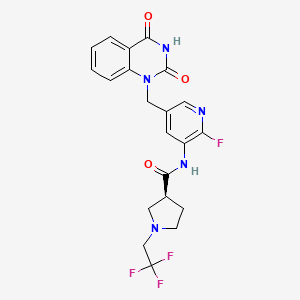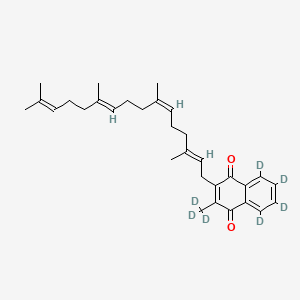
6Z-Vitamin K2-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6Z-Vitamin K2-d7 is a deuterated form of 6Z-Vitamin K2, which is a member of the vitamin K family. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C31D7H33O2, and it has a molecular weight of 451.691 . Deuterated compounds like this compound are often used in scientific research due to their stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6Z-Vitamin K2-d7 involves the incorporation of deuterium atoms into the structure of 6Z-Vitamin K2. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the compound are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include steps such as deuterium gas exposure, catalytic hydrogenation with deuterium, and purification to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
6Z-Vitamin K2-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Deuterium atoms in the compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6Z-Vitamin K2-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in bone health, cardiovascular health, and blood coagulation.
Industry: Utilized in the production of high-purity reference materials and standards .
Wirkmechanismus
The mechanism of action of 6Z-Vitamin K2-d7 involves its interaction with various molecular targets and pathways. It binds to the steroid and xenobiotic receptor (SXR), which activates a range of genes involved in cellular functions. This interaction influences processes such as bone metabolism, blood coagulation, and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6Z-Vitamin K2-d7 include:
Vitamin K1: Found in green leafy vegetables and algae.
Vitamin K2 (Menaquinones): Present in fermented and animal foods.
Vitamin K3 (Menadione): A synthetic form of vitamin K
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and analysis are required .
Eigenschaften
Molekularformel |
C31H40O2 |
|---|---|
Molekulargewicht |
451.7 g/mol |
IUPAC-Name |
5,6,7,8-tetradeuterio-2-[(2E,6Z,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16-,25-20+/i6D3,7D,8D,18D,19D |
InChI-Schlüssel |
DKHGMERMDICWDU-NEHBCESZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


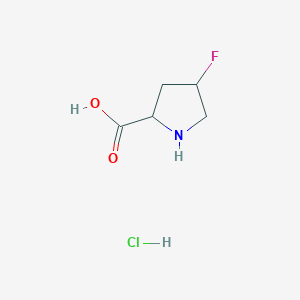

![6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12429191.png)
![3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B12429193.png)
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
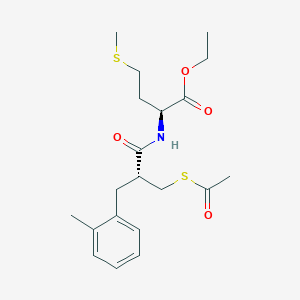
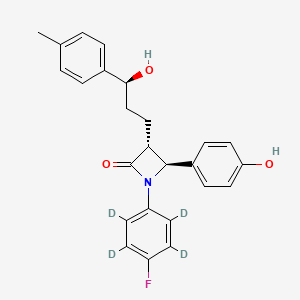
![N-[5-[3-[[4-(2-aminoethyl)piperazin-1-yl]methyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12429220.png)
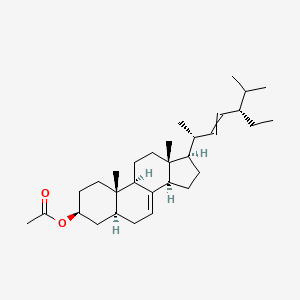
![5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide](/img/structure/B12429228.png)
